(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate
Description
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is a phosphorylated derivative of a dihydropyridinone scaffold. This compound features a 1,4-dihydropyridin-4-one core substituted with hydroxyl and methyl groups at positions 5 and 6, respectively, and a methyl phosphate group at position 2.
Properties
CAS No. |
5913-68-8 |
|---|---|
Molecular Formula |
C7H10NO6P |
Molecular Weight |
235.13 g/mol |
IUPAC Name |
(5-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H10NO6P/c1-4-6(9)7(10)5(2-8-4)3-14-15(11,12)13/h2,9H,3H2,1H3,(H,8,10)(H2,11,12,13) |
InChI Key |
HNKGLEWRFGKTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)COP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.
Substitution Reactions: Hydroxy, methyl, and oxo groups are introduced to the pyridine ring through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols .
Scientific Research Applications
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Zygocaperoside and Isorhamnetin-3-O Glycoside
While these compounds are flavonoid glycosides isolated from Z. fabago roots (), their structural dissimilarity to the target compound precludes direct functional comparisons. However, methodological parallels exist:
- Structural Elucidation: UV and NMR spectroscopy (1H-NMR, 13C-NMR) were critical for confirming hydroxyl and glycosidic linkages in Zygocaperoside and Isorhamnetin-3-O glycoside . Similar techniques would apply to the target compound, particularly for verifying the phosphate ester group and dihydropyridinone ring.
- Bioactivity: Flavonoids like Isorhamnetin-3-O glycoside often exhibit antioxidant properties, whereas phosphorylated dihydropyridines may target kinase-mediated pathways.
Patent-Protected Pyrrolopyridazine Derivatives
includes a pyrrolo[1,2-b]pyridazine carboxylate ester with trifluoromethyl substituents. Comparative insights:
- Electron-Withdrawing Groups : The target compound lacks strong electron-withdrawing groups (e.g., CF₃), which are critical for the stability and receptor binding of the pyrrolopyridazine derivative.
- Synthetic Complexity : Both compounds require multi-step syntheses, but the target’s phosphate esterification step is simpler than the palladium-catalyzed coupling reactions used in .
Key Data and Functional Insights
Table 1: Structural and Functional Comparison
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